molecular formula C15H27N3OS B7586562 N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide

Cat. No. B7586562
M. Wt: 297.5 g/mol
InChI Key: BSCNWNPURGJXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide, also known as O-Desmethylvenlafaxine (ODV), is a metabolite of the antidepressant drug Venlafaxine. ODV has been identified as a potent serotonin and norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

ODV acts as a potent SNRI by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are responsible for regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
ODV has been shown to have a range of biochemical and physiological effects in the body. The compound has been found to increase levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. ODV has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

ODV has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in the laboratory. ODV also has a high affinity for the serotonin and norepinephrine transporters, making it a potent SNRI. However, ODV has some limitations for use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and study the compound.

Future Directions

There are several potential future directions for research on ODV. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of ODV. Another potential direction is the study of ODV's effects on other neurotransmitter systems, such as dopamine and gamma-aminobutyric acid (GABA). Additionally, further research is needed to fully understand the potential therapeutic applications of ODV and its limitations and side effects.

Synthesis Methods

ODV can be synthesized from Venlafaxine through a process of demethylation and deamination. The synthesis method involves the use of various reagents and solvents, including sodium hydroxide, acetic acid, and ethyl thiomorpholine-4-carboxylate.

Scientific Research Applications

ODV has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. The compound has been found to have a high affinity for the serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain.

properties

IUPAC Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3OS/c1-2-12-11-18(9-10-20-12)15(19)16-13-6-8-17-7-4-3-5-14(13)17/h12-14H,2-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCNWNPURGJXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCS1)C(=O)NC2CCN3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide

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